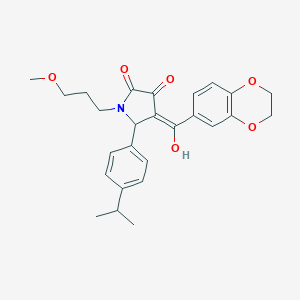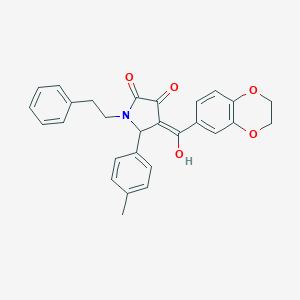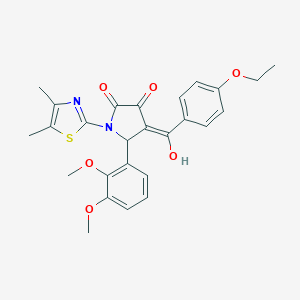![molecular formula C27H32N2O6 B266758 (E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266758.png)
(E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate, commonly known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a synthetic compound that has been extensively studied for its neuroprotective and therapeutic potential in various neurological disorders.
Mécanisme D'action
MMPEP selectively blocks the (E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the (E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate receptor, MMPEP reduces the excitotoxicity caused by excessive glutamate release, which is a common feature of various neurological disorders. MMPEP also modulates the activity of other neurotransmitter systems, including dopamine, GABA, and acetylcholine.
Biochemical and Physiological Effects:
MMPEP has been shown to have various biochemical and physiological effects, including reducing the levels of pro-inflammatory cytokines, increasing the levels of anti-inflammatory cytokines, reducing oxidative stress, and improving mitochondrial function. It has also been shown to have neuroprotective effects against various insults, including ischemia, traumatic brain injury, and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
MMPEP has several advantages for lab experiments, including its high selectivity for the (E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its limited solubility in water and its potential off-target effects.
Orientations Futures
There are several future directions for MMPEP research, including exploring its therapeutic potential in various neurological disorders, investigating its mechanism of action in more detail, developing more potent and selective analogs, and optimizing its pharmacokinetic properties. MMPEP research is a promising area of study that has the potential to lead to the development of new treatments for various neurological disorders.
Méthodes De Synthèse
MMPEP can be synthesized using a multistep synthetic route. The synthesis involves the condensation of (E)-4-methoxyphenyl hydrazine with 3-propoxyphenylglyoxal to form the corresponding hydrazone. The hydrazone is then reacted with a morpholine derivative to form the corresponding imine. The imine is reduced using sodium borohydride to form the corresponding amine, which is then reacted with 3,4-dihydro-2H-pyrrole-5-carbaldehyde to form MMPEP.
Applications De Recherche Scientifique
MMPEP has been extensively studied for its therapeutic potential in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been shown to have neuroprotective effects against excitotoxicity, oxidative stress, and inflammation.
Propriétés
Nom du produit |
(E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate |
|---|---|
Formule moléculaire |
C27H32N2O6 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
(E)-(4-methoxyphenyl)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene]methanolate |
InChI |
InChI=1S/C27H32N2O6/c1-3-15-35-22-6-4-5-20(18-22)24-23(25(30)19-7-9-21(33-2)10-8-19)26(31)27(32)29(24)12-11-28-13-16-34-17-14-28/h4-10,18,24,30H,3,11-17H2,1-2H3/b25-23+ |
Clé InChI |
CKJVEMIXVCEVGT-WJTDDFOZSA-N |
SMILES isomérique |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\[O-])/C(=O)C(=O)N2CC[NH+]4CCOCC4 |
SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN4CCOCC4 |
SMILES canonique |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)OC)[O-])C(=O)C(=O)N2CC[NH+]4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266685.png)

![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(2,3-dihydro-1,4-benzodioxin-6-yl)methanolate](/img/structure/B266688.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266689.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266694.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266695.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate](/img/structure/B266696.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266698.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266707.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266711.png)